molecular formula C12H20O3 B14613283 Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol CAS No. 60113-51-1

Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol

Cat. No.: B14613283
CAS No.: 60113-51-1
M. Wt: 212.28 g/mol
InChI Key: OLQCCRXWLNLFCN-UHFFFAOYSA-N
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Description

Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol is a compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a bicyclo[4.1.0]heptane ring system with three methyl groups and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, followed by purification steps to isolate the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

60113-51-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-6-4-5-7-8(9(6)11)10(7,2)3;1-2(3)4/h7-8,11H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

OLQCCRXWLNLFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C(C2(C)C)CC1)O.CC(=O)O

Origin of Product

United States

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